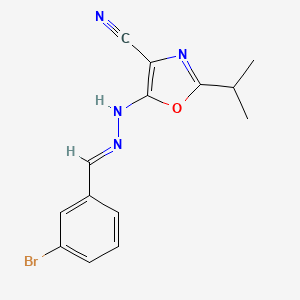

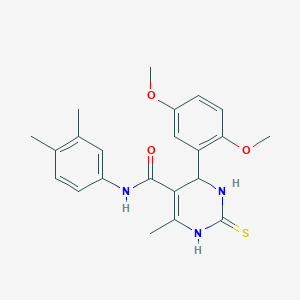

![molecular formula C7H15NO2S B2856238 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol CAS No. 1698157-65-1](/img/structure/B2856238.png)

2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

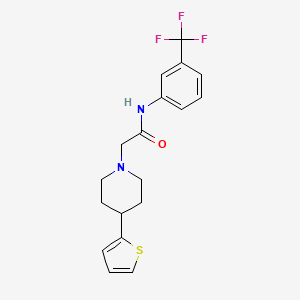

“2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol” is a chemical compound with the CAS Number: 1698157-65-1 . It has a molecular weight of 177.27 and its IUPAC name is 2-((3-(aminomethyl)tetrahydrothiophen-3-yl)oxy)ethan-1-ol . It is a versatile compound used in scientific research, with potential applications in various fields such as drug discovery, organic synthesis, and material science.

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2S/c8-5-7(10-3-2-9)1-4-11-6-7/h9H,1-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Cationic Polyester Synthesis

A study by Darcos et al. (2012) utilized thiol–ene click chemistry to prepare novel functional polyesters containing amino groups. These polyesters were derived from alkene-functional poly(e-caprolactone)s, which were then modified to introduce amino functionalities through a reaction with 2-(Boc-amino)ethanethiol, showcasing the utility of thiol-based reagents in polymer modification for creating functional materials with potential applications in biomedicine and materials science (Darcos, Sarah Antoniacomi, C. Paniagua, & J. Coudane, 2012).

Oxidation of Thiols to Disulfides

Samanta et al. (2016) explored the metal-free mild oxidation of thiols to disulfides in aqueous media, facilitated by 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz). This process is significant for synthesizing disulfides from thiols, highlighting the reactivity and potential applications of thiols in the synthesis of organosulfur compounds, which are valuable in various chemical industries (S. Samanta, Shounak Ray, Abhisek Ghosh, & Papu Biswas, 2016).

Nucleophilic Thiol-Michael Chemistry

Liu et al. (2013) demonstrated the use of nucleophilic thiol-Michael chemistry to synthesize novel difunctional exo-7-oxanorbornenes, which could undergo ring-opening metathesis polymerization. This research underscores the versatility of thiol-Michael additions in creating novel monomers for polymerization, leading to materials with unique properties for technological applications (Meina Liu, B. Tan, R. Burford, & A. Lowe, 2013).

Photosensitized Oxyimination of Unactivated Alkenes

Patra et al. (2021) developed a metal-free photosensitization protocol for the addition of both amine and alcohol functionalities to alkene feedstocks in a single step, using oxime carbonate as a bifunctional reagent. This method represents a significant advance in organic synthesis, providing a new route to 1,2-aminoalcohols, compounds with widespread applications in pharmaceuticals and materials chemistry (Tuhin Patra, M. Das, C. Daniliuc, & F. Glorius, 2021).

Synthesis and Applications of Functionalized Mesoporous Organosilicas

Yang et al. (2005) synthesized thiol-functionalized mesoporous ethane-silicas with large pores by co-condensation, using surfactants in an acidic medium. These materials, characterized by their ordered hexagonal mesoscopic structure and uniform pore size, demonstrate the potential of thiol-functionalized materials in adsorption and catalysis, offering insights into the design of porous materials for environmental and chemical processing applications (Qihua Yang, Jian Liu, Jie Yang, Lei Zhang, Zhaochi Feng, Jing Zhang, & Can Li, 2005).

Safety and Hazards

特性

IUPAC Name |

2-[3-(aminomethyl)thiolan-3-yl]oxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c8-5-7(10-3-2-9)1-4-11-6-7/h9H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYKTSXQLVARTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CN)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2856156.png)

![5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)

![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate](/img/structure/B2856171.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856175.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide](/img/structure/B2856177.png)